2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 2548997-52-8
VCID: VC11838644
InChI: InChI=1S/C16H18BrN3O/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2
SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br
Molecular Formula: C16H18BrN3O
Molecular Weight: 348.24 g/mol

2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

CAS No.: 2548997-52-8

Cat. No.: VC11838644

Molecular Formula: C16H18BrN3O

Molecular Weight: 348.24 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine - 2548997-52-8

Specification

CAS No. 2548997-52-8
Molecular Formula C16H18BrN3O
Molecular Weight 348.24 g/mol
IUPAC Name 1-[(5-bromofuran-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Standard InChI InChI=1S/C16H18BrN3O/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2
Standard InChI Key SWUAMYCSWKFYER-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br
Canonical SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₆H₁₈BrN₃O, with a molecular weight of 348.24 g/mol. Key structural components include:

  • Pyridine ring: A six-membered aromatic nitrogen heterocycle.

  • Octahydropyrrolo[2,3-c]pyrrole: A bicyclic system containing two fused pyrrole rings in a saturated configuration.

  • (5-Bromofuran-2-yl)methyl group: A brominated furan substituent linked via a methylene bridge.

Table 1: Key Physicochemical Properties

PropertyValue
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in DCM*
logP (Predicted)~3.5 (estimated via analogs)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

*DCM: Dichloromethane (inferred from solubility of structural analogs ).

Spectroscopic and Computational Data

  • SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br.

  • InChIKey: SWUAMYCSWKFYER-UHFFFAOYSA-N.

  • XLogP3: ~1.4 (predicted for related bromopyridines ).

Synthetic Pathways and Optimization

Reported Synthesis

While explicit details are scarce, the synthesis likely involves:

  • Formation of the bicyclic pyrrolo-pyrrole core via cyclization of a diamine precursor .

  • Introduction of the pyridine moiety through nucleophilic substitution or cross-coupling reactions .

  • Alkylation with (5-bromofuran-2-yl)methyl bromide to attach the bromofuran group.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclizationDiethyl acetamidomalonate, heat
2Buchwald-Hartwig couplingPalladium catalyst, pyridine
3Alkylation(5-Bromofuran-2-yl)methyl bromide, base

Challenges in Synthesis

  • Steric hindrance: The bicyclic system may impede reaction kinetics.

  • Bromine stability: Risk of debromination under harsh conditions .

Compound ClassTarget PathwayIC₅₀ (nM)
Piperidine derivativesCCR5 receptor (HIV entry)10–50
Pyrrolo[3,4-c]pyridinesRSV replication100–200

Central Nervous System (CNS) Activity

Pyrrolo-pyrrole scaffolds are associated with analgesic and sedative effects . The compound’s lipophilicity (logP ~3.5) suggests blood-brain barrier permeability, though in vivo studies are needed.

Future Research Directions

Priority Areas

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.

  • Target identification: Screen against kinase or GPCR panels to elucidate mechanisms.

  • Analog synthesis: Explore substituent effects on the furan and pyridine rings.

Collaborative Opportunities

  • Academic partnerships: Leverage crystallography for structure-activity relationship (SAR) studies.

  • Industry engagement: Collaborate on antiviral or antibiotic development pipelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator